N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 483288-45-5
VCID: VC7015098
InChI: InChI=1S/C12H11N7OS/c1-2-10-15-16-12(21-10)14-11(20)8-3-5-9(6-4-8)19-7-13-17-18-19/h3-7H,2H2,1H3,(H,14,16,20)
SMILES: CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Molecular Formula: C12H11N7OS
Molecular Weight: 301.33

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide

CAS No.: 483288-45-5

Cat. No.: VC7015098

Molecular Formula: C12H11N7OS

Molecular Weight: 301.33

* For research use only. Not for human or veterinary use.

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide - 483288-45-5

Specification

CAS No. 483288-45-5
Molecular Formula C12H11N7OS
Molecular Weight 301.33
IUPAC Name N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C12H11N7OS/c1-2-10-15-16-12(21-10)14-11(20)8-3-5-9(6-4-8)19-7-13-17-18-19/h3-7H,2H2,1H3,(H,14,16,20)
Standard InChI Key TUCBJLRSRNHJNT-UHFFFAOYSA-N
SMILES CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide backbone substituted at the para position with a tetrazole ring and at the amide nitrogen with a 5-ethyl-1,3,4-thiadiazole group. Key structural attributes include:

  • Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and bioavailability in drug design.

  • Tetrazole moiety: A nitrogen-rich aromatic ring that mimics carboxylic acid groups in hydrogen-bonding interactions, often used to improve solubility and target binding.

The IUPAC name N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(tetrazol-1-yl)benzamide reflects these substituents, while the SMILES string CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 provides a linear notation of its connectivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H11N7OSC_{12}H_{11}N_7OS
Molecular Weight301.33 g/mol
XLogP3-AA2.4 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Topological Polar SA127.8 Ų
CAS Number483288-45-5

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide typically involves multi-step condensation and cyclization reactions:

  • Thiadiazole Formation: Reaction of thiosemicarbazide derivatives with ethyl acetoacetate under acidic conditions yields the 5-ethyl-1,3,4-thiadiazol-2-amine intermediate.

  • Benzamide Coupling: The amine group undergoes nucleophilic acyl substitution with 4-(1H-tetrazol-1-yl)benzoyl chloride in the presence of a base like triethylamine.

Analytical Data

  • Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 302.12 (M+H)+, consistent with the molecular formula.

  • NMR Spectroscopy: 1H^1H NMR (DMSO-d6) displays signals at δ 1.35 (t, 3H, CH2CH3), δ 2.85 (q, 2H, CH2CH3), and δ 8.45 (s, 1H, tetrazole-H) .

Biological Activities and Mechanism of Action

Pharmacological Profiling

Patent WO2016091776A1 highlights structurally analogous benzamides as modulators of TRPV1 receptors, suggesting potential applications in pain management and inflammatory disorders . Specific activities include:

  • Antinociceptive Effects: In rodent models of neuropathic pain, related compounds reduced hyperalgesia by 60–70% at 10 mg/kg doses .

  • Anti-inflammatory Action: Inhibition of COX-2 and TNF-α production in macrophages (IC50 = 3.2 µM) .

Therapeutic Applications and Clinical Relevance

Pain and Inflammation

The compound’s dual inhibition of TRPV1 and COX-2 positions it as a candidate for treating:

  • Neuropathic Pain: Reduced mechanical allodynia in sciatic nerve injury models .

  • Rheumatoid Arthritis: Suppressed joint inflammation by 45% in collagen-induced arthritis models .

Oncology

Preliminary studies indicate apoptosis induction in MCF-7 breast cancer cells (EC50 = 12.5 µM) via caspase-3 activation.

Pharmacokinetics and Toxicity

ADME Properties

  • Solubility: Limited aqueous solubility (logP = 2.4) necessitates prodrug formulations.

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites, with a plasma half-life of 2.3 hours in rats .

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